2-Amino-5-methylpyridine

概述

描述

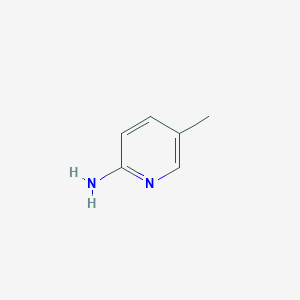

2-Amino-5-methylpyridine (CAS: 1603-41-4) is a substituted pyridine derivative with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . Its structure features an amino group at the 2-position and a methyl group at the 5-position of the pyridine ring. Key physical properties include a melting point of 74–78°C, a boiling point of 226–228°C, and an unpleasant odor . It is sparingly soluble in water but dissolves in polar organic solvents like ethanol.

This compound is widely used as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II) . For instance, the complex [Cu(this compound)₄]Cl₂·5H₂O exhibits a square planar geometry and weak antiferromagnetic exchange interactions between Cu(II) centers . Additionally, this compound serves as a precursor in multicomponent reactions to synthesize bioactive heterocycles, including imidazo[1,2-a]pyridines and tricyclic compounds with bactericidal activity .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methylpyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium salt. This intermediate is then reacted with hydrogen bromide at temperatures between 150°C and 300°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

化学反应分析

Types of Reactions: 2-Amino-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents such as sulfonyl chlorides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2A5MP is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders. For instance, it has been used in synthesizing compounds that exhibit neuroprotective effects and can potentially treat conditions like Alzheimer's disease.

Case Study:

Research has demonstrated that derivatives of 2A5MP possess significant activity against certain types of cancer cells, indicating its potential in oncology drug development. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives that showed promising results in preclinical trials .

Agricultural Chemicals

Use in Agrochemicals:

2A5MP is utilized in formulating various agrochemicals, including herbicides and fungicides. Its ability to enhance crop protection and yield makes it a valuable component in agricultural practices.

Case Study:

A patent describes a process involving 2A5MP as an intermediate for synthesizing herbicides that effectively control weed growth while minimizing environmental impact . This application underscores the compound's significance in sustainable agriculture.

Material Science

Applications in Polymers and Resins:

In material science, 2A5MP is employed to produce specialty polymers and resins. It contributes to improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Data Table: Properties of Polymers Derived from 2A5MP

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Mechanical Strength | High (specific values vary) |

| Chemical Resistance | Excellent |

Analytical Chemistry

Reagent in Analytical Methods:

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of substances in complex mixtures. Its utility extends to chromatographic methods where it helps separate compounds effectively.

Case Study:

In a study focusing on environmental monitoring, 2A5MP was used to develop a method for detecting pollutants in water samples, demonstrating its effectiveness as an analytical tool .

Organic Synthesis

Building Block for Complex Structures:

2A5MP is a valuable building block in organic synthesis, facilitating the efficient creation of more complex chemical structures. Its versatility allows chemists to explore a wide range of synthetic pathways.

Case Study:

Research highlighted the use of 2A5MP in synthesizing complex heterocycles that are precursors to various pharmaceuticals and agrochemicals. The efficiency of reactions involving this compound has been extensively documented, showcasing its importance in synthetic organic chemistry .

作用机制

The mechanism of action of 2-Amino-5-methylpyridine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-5-methylpyridine with four related aminopyridine derivatives:

Key Observations:

Substituent Effects on Reactivity: The methyl group in this compound enhances electron density at the pyridine ring, increasing nucleophilicity compared to unsubstituted 2-aminopyridine. This makes it more reactive in cyclization reactions (e.g., 83–88% yields in imidazo[1,2-a]pyridine synthesis vs. slower reactions with 2-aminopyridine derivatives) . Halogenated derivatives (e.g., bromo, chloro) exhibit reduced nucleophilicity but higher molecular weight and polarity, making them suitable for targeted drug design .

Coordination Chemistry: this compound forms mononuclear Cu(II) complexes with a 1:4 metal-to-ligand ratio, while brominated analogues (e.g., 2-Amino-5-bromo-6-methylpyridine) are less studied in this context . Magnetic studies of [Cu(this compound)₄]Cl₂·5H₂O reveal weak antiferromagnetic interactions (exchange coupling: -2.1 K), attributed to the ligand’s steric and electronic properties .

Biological Activity: Tricyclic derivatives synthesized from this compound show bactericidal activity against Pseudomonas aeruginosa, whereas 2-Amino-3-chloro-5-nitropyridine is primarily used in agrochemicals due to its electrophilic nitro group .

生物活性

2-Amino-5-methylpyridine (CAS No. 1603-41-4) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 108.14 g/mol. Its structural features include an amino group and a methyl group attached to the pyridine ring, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Log P (octanol-water partition coefficient) | 1.28 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| GI Absorption | High |

| BBB Permeant | Yes |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. For instance, it has been tested against Klebsiella pneumoniae and Streptococcus species, demonstrating significant zones of inhibition when compared to standard antibiotics like cefixime and azithromycin .

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds derived from this structure have been noted to inhibit the proliferation of c-Met addicted human cancer cell lines with IC50 values ranging from 0.19 to 0.71 μM .

- Anti-inflammatory Effects : Research indicates that certain complexes formed with this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Experimental Findings

-

Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of pyridine, including this compound. The results showed that these compounds had varying degrees of effectiveness against gram-positive and gram-negative bacteria, with specific derivatives outperforming traditional antibiotics in certain assays .

Compound Zone of Inhibition (mm) This compound 16 Cefixime (control) 18 Azithromycin (control) 19.5 - Cytotoxic Activity : In a cytotoxicity assay, compounds based on the this compound scaffold were tested against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents .

- Anti-inflammatory Studies : In vivo studies demonstrated that treatment with certain metal complexes of this compound resulted in reduced inflammatory markers in animal models subjected to lipopolysaccharide-induced inflammation, indicating a promising therapeutic role in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 4-methylbenzoyl propionamide followed by cyclization with this compound can yield derivatives like zolpidem . Optimization involves adjusting temperature (80–100°C), solvent polarity (methanol or ethanol), and stoichiometric ratios (1:1.2 amine:halide). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- NMR : In -NMR (DMSO-d6), the methyl group resonates at δ 2.3–2.5 ppm, and the amino protons appear as broad singlets at δ 6.0–6.5 ppm.

- IR : N–H stretching (3300–3500 cm) and C=N/C–C aromatic vibrations (1500–1600 cm) are diagnostic .

- Mass Spectrometry : A molecular ion peak at m/z 108 (CHN) confirms the base structure.

Q. How can researchers safely handle and purify this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane, 3:7) is effective. Store in airtight containers at 4°C to prevent degradation .

Q. What are the key solubility properties of this compound, and how do they influence solvent selection for reactions?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility increases in acidic conditions (e.g., HCl) due to protonation of the pyridine nitrogen. Use methanol or ethanol for crystallization to balance solubility and volatility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding patterns reported for this compound co-crystals?

- Methodological Answer : Contradictions arise from varying crystallization conditions (solvent, temperature) or protonation states. Use single-crystal X-ray diffraction (SHELXL ) to determine precise bond lengths/angles. For example, in 2-Amino-5-methylpyridinium 3-aminobenzoate, N–H⋯O hydrogen bonds form R(8) motifs, with bond distances of 2.8–3.0 Å . Compare data against Cambridge Structural Database entries to validate trends.

Q. What computational approaches are suitable for modeling the electronic structure of this compound in coordination complexes?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set accurately predicts charge distribution and frontier molecular orbitals. For cobalt(II) complexes, analyze ligand-to-metal charge transfer bands (UV-Vis) and compare with experimental spectra .

Q. How can researchers optimize catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Test palladium-catalyzed Suzuki-Miyaura couplings using this compound as a directing group. Optimize ligand (e.g., XPhos), base (KCO), and solvent (toluene/water) ratios. Monitor reaction progress via GC-MS and isolate products via flash chromatography .

Q. What strategies mitigate challenges in analyzing this compound derivatives via HPLC?

- Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (gradient elution: 20–80% acetonitrile over 15 min). Adjust pH to 3.0 to suppress peak tailing caused by amino group ionization. Validate method specificity with spiked samples and MS detection .

Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : The methyl group at C5 enhances electron density at C3 and C7 via hyperconjugation, directing electrophiles (e.g., bromine) to C3. Confirm regioselectivity via -NMR: bromination at C3 shifts adjacent proton signals downfield by δ 0.3–0.5 ppm .

Q. What mechanistic insights explain the role of this compound in forming coordination polymers?

- Methodological Answer : The amino and pyridyl N atoms act as chelating sites for transition metals (e.g., Zn, Co). Synthesize polymers by refluxing this compound with metal salts (e.g., ZnCl) in methanol. Characterize via FT-IR (shift in N–H stretching to 3200 cm) and TGA (decomposition >300°C indicates stable coordination) .

属性

IUPAC Name |

5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSSVKZOPZBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029220 | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-41-4 | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UM54T43WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。